N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.45. The purity is usually 95%.
BenchChem offers high-quality N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Interaction and Modulation
Research into the pharmacological properties and applications of N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide includes studies on its interaction with various receptors. For instance, compounds structurally similar to N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been explored for their potential in modulating serotonin receptors, demonstrating selective inhibition and agonist activities, which may have implications for the treatment of depression and other psychiatric disorders (Roberts, Belenguer, Middlemiss, & Routledge, 1998).
Neuropharmacology and Eating Disorders
Studies also extend to the investigation of neuropharmacological effects, including the modulation of orexin receptors. Such modulation has been shown to impact compulsive food consumption and may provide a novel pharmacological target for treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Analgesic Potential
The synthesis and characterization of novel compounds related to N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide have been explored for their potential as selective inhibitors for specific biological targets, such as cyclooxygenase 2 (COX2), which plays a significant role in the development of new anti-inflammatory therapies (Srinivas et al., 2015).
Neuroleptic Properties
Further research has been dedicated to exploring the neuroleptic properties of related compounds, focusing on their potential in providing mesolimbic-selective behavioral profiles, which may contribute to the development of antipsychotics without the side effects associated with traditional neuroleptic drugs (Nielsen et al., 1997).
Anticonvulsant Effects
The exploration of anticonvulsant properties in compounds with a similar structural framework to N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, particularly those not acting preferentially on GAT-1, opens new avenues in epilepsy research and therapy. These findings indicate a promising direction for the development of novel anticonvulsant drugs with potentially fewer side effects and broader therapeutic applications (Dalby et al., 1997).
properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-13-11-17(24-30-13)23-19(27)18(26)21-12-14-7-9-25(10-8-14)20(28)22-15-5-3-4-6-16(15)29-2/h3-6,11,14H,7-10,12H2,1-2H3,(H,21,26)(H,22,28)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFBDNJICQUTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.